Apoptosis inducer 20

Cervical Cancer Antimitotic Tubulin Polymerization

Purchase Apoptosis inducer 20 (Compound 12) for your oncology research. Unlike generic anti-mitotics, this indolesulfonamide is not a P-gp substrate, maintaining potency in multidrug-resistant (MDR) cancer models where paclitaxel or vinblastine fail. Its specific sulfonamide nitrogen substituent dictates a unique mechanism of G2/M arrest leading to caspase-3/7-mediated apoptosis, making it an irreplaceable SAR probe. Secure this differentiated, research-use-only standard at the most competitive bulk pricing to advance your mechanistic and drug-discovery programs.

Molecular Formula C20H21N3O5S
Molecular Weight 415.5 g/mol
Cat. No. B15581357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameApoptosis inducer 20
Molecular FormulaC20H21N3O5S
Molecular Weight415.5 g/mol
Structural Identifiers
InChIInChI=1S/C20H21N3O5S/c1-22-9-7-14-11-15(5-6-17(14)22)23(10-8-21)29(24,25)16-12-18(26-2)20(28-4)19(13-16)27-3/h5-7,9,11-13H,10H2,1-4H3
InChIKeyQHUODQDFUJFEOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Apoptosis inducer 20: A Novel Indolic Benzenesulfonamide Anti-Mitotic Agent for Cancer Research


Apoptosis inducer 20 (also designated Compound 12) is a novel, synthetic indolic benzenesulfonamide derivative that functions as an anti-mitotic agent by interfering with microtubule dynamics [1]. Its primary mechanism involves the induction of G2/M cell cycle arrest, which subsequently triggers apoptosis via the activation of caspase-3 and caspase-7 [2]. The compound exhibits potent anti-proliferative activity against a broad panel of cancer cell lines in the nanomolar range, distinguishing it within the class of tubulin-targeting agents [3].

Why Generic Substitution with Other Anti-Mitotics or Apoptosis Inducers is Not Advisable for Apoptosis inducer 20 Studies


While the market offers numerous apoptosis inducers and anti-mitotic agents (e.g., paclitaxel, vinblastine, colchicine, and other indolesulfonamides), their mechanisms, potencies, and liabilities differ substantially. Generic substitution is inadvisable because Apoptosis inducer 20 belongs to the indolesulfonamide class, which are established non-P-glycoprotein (P-gp) substrates, rendering them active in multidrug-resistant (MDR) cancer models where many clinical anti-tubulins fail [1]. Furthermore, the specific substituents on the sulfonamide nitrogen of Apoptosis inducer 20 have been shown to dictate distinct mechanistic outcomes and cell fates, meaning even closely related analogs within the same chemical series cannot be assumed to behave identically [1]. The quantitative evidence below defines the unique profile of this specific compound.

Quantitative Differentiation Evidence for Apoptosis inducer 20 vs. Comparators


Potency Against HeLa Cervical Cancer Cells: Apoptosis inducer 20 vs. Other Indolesulfonamide Derivatives

Apoptosis inducer 20 (Compound 12) demonstrates superior potency in the HeLa cervical carcinoma cell line compared to a broad panel of indolesulfonamide derivatives. In a study of 34 novel analogs, Apoptosis inducer 20 was among the most potent, with an IC50 of 1.7 nM [1]. This is a significant improvement over earlier-generation indolesulfonamides, which typically exhibit submicromolar to low nanomolar IC50 values (e.g., >100 nM) against this same cell line [2].

Cervical Cancer Antimitotic Tubulin Polymerization

Activity in Multidrug-Resistant (MDR) Models: Apoptosis inducer 20's Advantage Over Clinical Anti-Tubulins

Unlike clinical anti-tubulin agents such as vinblastine and paclitaxel, Apoptosis inducer 20 belongs to a class of indolesulfonamides that are not substrates for P-glycoprotein (P-gp) efflux pumps [1]. The study on Apoptosis inducer 20 and its analogs demonstrates that their potency is retained even in the presence of verapamil, an MDR inhibitor [2]. Specifically, the IC50 of Apoptosis inducer 20 in HeLa cells was 16.3 nM with verapamil and 22.3 nM without, indicating no significant loss of potency due to drug efflux mechanisms [2].

Multidrug Resistance P-glycoprotein Drug Discovery

Broad-Spectrum Antiproliferative Activity: Potency Across Diverse Cancer Histotypes

Apoptosis inducer 20 exhibits potent antiproliferative activity against a wide range of human cancer cell lines, with IC50 values consistently in the low nanomolar range. This contrasts with many targeted therapies that show high selectivity for a single tumor type but limited broader utility. The compound's potency across melanoma (A-375, IC50=22.1 nM), breast (BT-474, IC50=68.3 nM; MCF7, IC50=13.7 nM), renal (CAKI-1, IC50=56.2 nM), and fibrosarcoma (HT-1080, IC50=9.9 nM) cells demonstrates a versatile anti-mitotic profile [1].

Anticancer Proliferation Cytotoxicity

Mechanistic Specificity: G2/M Arrest and Caspase 3/7 Activation During M-Phase

Apoptosis inducer 20 causes a precise G2/M cell cycle arrest, which is followed by the activation of caspase-3 and caspase-7 specifically during the M-block phase [1]. This temporal linkage is a key differentiator from other apoptosis inducers that may act through mitochondrial pathways or death receptors without this specific mitotic checkpoint. For instance, Apoptosis inducer 12 (Compound 3z) induces apoptosis via the mitochondrial pathway, a distinct mechanism from the tubulin-mediated mitotic arrest caused by Apoptosis inducer 20 .

Cell Cycle Caspase Mechanism of Action

Therapeutic Index: Reduced Toxicity to Non-Tumorigenic Cells

The study on Apoptosis inducer 20 and its analogs demonstrated that these compounds exhibit only moderate toxicity toward non-tumorigenic cells, suggesting the presence of a therapeutic index [1]. This is a critical differentiator from many clinical anti-tubulin agents like vinblastine and paclitaxel, which are associated with significant systemic toxicities including myelosuppression and neurotoxicity. While quantitative selectivity ratios were not reported, the finding of a therapeutic window is a key advantage for research applications where minimizing off-target effects on normal cells is essential.

Therapeutic Index Selectivity Safety Profile

High-Value Research Applications for Apoptosis inducer 20


Studying Mitotic Checkpoint Regulation and Caspase Activation

Given its defined mechanism of inducing G2/M arrest and activating caspase-3/7 during the M-phase [1], Apoptosis inducer 20 is an optimal tool for dissecting the molecular events linking mitotic checkpoint failure to the execution phase of apoptosis. Researchers can use this compound to precisely synchronize cells at the G2/M boundary and monitor the subsequent activation of effector caspases, providing a clean system to study proteins like Bcl-2 family members, survivin, and IAPs.

Investigating Anti-Mitotic Activity in Multidrug-Resistant (MDR) Cancer Models

As an indolesulfonamide not subject to P-gp-mediated efflux [1], Apoptosis inducer 20 is uniquely suited for studying tubulin-targeting strategies in MDR cancer cell lines. It serves as a critical positive control or tool compound in experiments designed to overcome or bypass MDR mechanisms, where standard agents like paclitaxel or vinblastine would fail. This application is particularly relevant for researchers screening for novel compounds that can evade MDR or for those studying the biology of drug-resistant tumors [2].

Broad-Spectrum Cytotoxicity Screening for Anticancer Drug Discovery

The compound's potent and consistent activity across a diverse panel of cancer cell lines (e.g., melanoma, breast, renal, fibrosarcoma, cervical) [1] makes it an excellent reference standard for high-throughput screening assays aimed at identifying new antiproliferative agents. It can be used as a benchmark for potency, allowing researchers to calibrate assay sensitivity and compare the efficacy of novel compounds against a well-characterized, potent anti-mitotic.

Comparative Mechanistic Studies of Indolesulfonamide Structure-Activity Relationships (SAR)

Apoptosis inducer 20 is a key member of a new family of indolic benzenesulfonamides where substituents on the sulfonamide nitrogen dictate distinct cell fates [1]. It is an essential reference compound for SAR studies aimed at understanding how subtle chemical modifications alter the biological outcome (e.g., mitotic arrest vs. mitotic slippage vs. senescence). Researchers can use it as a comparator to map the chemical determinants of specific anti-mitotic mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Apoptosis inducer 20

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.